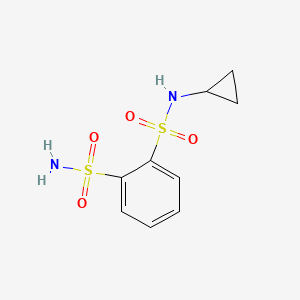
N-cyclopropyl-1,2-benzenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopropylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound features a cyclopropyl group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 2 positions. The unique structure of N1-cyclopropylbenzene-1,2-disulfonamide makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropylbenzene-1,2-disulfonamide typically involves the reaction of cyclopropylbenzene with sulfonamide reagents. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine to facilitate the reaction. The general reaction can be represented as follows:
Cyclopropylbenzene+Sulfonyl Chloride+Base→N1-cyclopropylbenzene-1,2-disulfonamide+HCl
Industrial Production Methods
Industrial production of N1-cyclopropylbenzene-1,2-disulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N1-cyclopropylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-cyclopropylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-3-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-4-yl)benzene-1,3-disulfonamide
Uniqueness
N1-cyclopropylbenzene-1,2-disulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The rigidity and strain associated with the cyclopropyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O4S2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-N-cyclopropylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C9H12N2O4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2,(H2,10,12,13) |
InChI Key |
RVOFTJVADWKSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















